Trans-4-(cyclopropylmethoxy)cyclohexanamine
Description
Properties
IUPAC Name |
4-(cyclopropylmethoxy)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h8-10H,1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVVFYUZDFOHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734471 | |
| Record name | 4-(Cyclopropylmethoxy)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919799-80-7 | |
| Record name | 4-(Cyclopropylmethoxy)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of trans-4-(cyclopropylmethoxy)cyclohexanamine typically involves the following key steps:
- Starting material selection: trans-4-substituted cyclohexanone or cyclohexanecarboxylic acid derivatives.
- Introduction of the cyclopropylmethoxy group: via nucleophilic substitution or etherification.
- Conversion to the amine: commonly through reduction or rearrangement reactions such as the Schmidt reaction employing azides.
- Stereochemical control: ensuring the trans configuration is preserved throughout synthesis.
Azide Rearrangement (Schmidt Reaction) for Amination
A highly effective and industrially viable method for preparing trans-4-substituted cyclohexylamines is the Schmidt reaction of trans-4-substituted cyclohexanecarboxylic acids with sodium azide under acidic conditions. This method has been extensively documented for trans-4-methylcyclohexylamine and is adaptable to other substituents including cyclopropylmethoxy.
- Starting material: trans-4-substituted cyclohexanecarboxylic acid.
- Reagents: sodium azide and a protonic acid catalyst (e.g., sulfuric acid, trifluoroacetic acid).
- Reaction conditions: mild temperatures (0–65 °C), one-pot reaction.
- Mechanism: formation of acyl azide intermediate, rearrangement to isocyanate, and subsequent hydrolysis to amine.
- Advantages: avoids hazardous hydrazoic acid, no need for high pressure or special equipment, environmentally friendlier with reduced waste.
This method yields high purity amines with optical purity exceeding 99.5% and overall yields around 85% or higher.
Representative Experimental Procedure and Data
The following table summarizes typical reaction parameters and outcomes from a series of experiments adapted from the preparation of trans-4-methylcyclohexylamine, which can be extrapolated to this compound synthesis:
| Experiment | Solvent | Protonic Acid Catalyst | Temp. (°C) | Reaction Time (h) | Yield (%) | Purity (GC) (%) | Optical Purity (e.e. %) |
|---|---|---|---|---|---|---|---|
| 1 | Trichloromethane | Sulfuric acid (H2SO4) | 30–40 | 12 | 85.2 | 99.8 | 99.7 |
| 2 | Trichloromethane | Polyphosphoric acid | 20–45 | 12 | 85.3 | 99.6 | 99.7 |
| 3 | Ethyl acetate | Trichloroacetic acid (TCA) | 30–50 | 12 | 85.4 | 99.7 | 99.7 |
| 4 | Methylene chloride | Trichloroacetic acid (TCA) | 20–40 | 16 | 85.1 | 99.7 | 99.1 |
| 5 | Ethylene dichloride | Trifluoroacetic acid (TFA) | 50–65 | 12 | 85.2 | 99.8 | 99.4 |
Note: Reaction conditions involve dropwise addition of acid catalyst to sodium azide and acidified substrate solution, followed by controlled temperature stirring and hydrolysis with sodium hydroxide to isolate the amine.
Detailed Reaction Mechanism
Dissolution: The trans-4-(cyclopropylmethoxy)cyclohexanecarboxylic acid is dissolved in a non-protonic solvent such as trichloromethane or ethyl acetate.
Addition of sodium azide: Sodium azide is added to the solution under stirring at room temperature.
Acid catalyst addition: Protonic acid is added dropwise to control the reaction rate and avoid excessive hydrazoic acid formation.
Rearrangement: The acyl azide intermediate forms and undergoes rearrangement (Schmidt reaction), releasing nitrogen gas and forming an isocyanate intermediate.
Hydrolysis: The isocyanate is hydrolyzed in situ to give the this compound.
Work-up: The reaction mixture is neutralized with sodium hydroxide to pH ~9-11, extracted with organic solvents, dried, and purified by distillation or chromatography.
Advantages and Industrial Relevance
- Safety: Use of sodium azide instead of hydrazoic acid reduces toxicity and explosion risk.
- Environmental: One-pot synthesis reduces waste streams and avoids heavy metal catalysts.
- Cost-effectiveness: Mild conditions and inexpensive reagents lower production costs.
- Scalability: The method is suitable for industrial scale with high yield and optical purity.
- Stereochemical integrity: The trans configuration is maintained without isomerization.
Adaptation to this compound
While the literature directly describing this compound is sparse, the preparation principles for trans-4-substituted cyclohexylamines apply:
- The cyclopropylmethoxy group can be introduced prior to or after amination, typically via nucleophilic substitution of a suitable leaving group (e.g., halide) on the cyclohexane ring.
- The azide rearrangement method can then be applied to the corresponding trans-4-(cyclopropylmethoxy)cyclohexanecarboxylic acid to yield the desired amine.
- Optimization of solvent and acid catalyst choice can be guided by the above data to maximize yield and purity.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting material | trans-4-(cyclopropylmethoxy)cyclohexanecarboxylic acid |
| Amination method | Schmidt rearrangement using sodium azide and protonic acid catalyst |
| Solvents | Trichloromethane, ethyl acetate, methylene chloride, ethylene dichloride |
| Acid catalysts | Sulfuric acid, polyphosphoric acid, trichloroacetic acid, trifluoroacetic acid |
| Reaction conditions | 0–65 °C, 12–16 hours, dropwise acid addition |
| Yield | ~85% |
| Purity (GC) | >99.5% |
| Optical purity (enantiomeric excess) | >99% |
| Work-up | Neutralization with sodium hydroxide, extraction, drying, purification |
| Industrial advantages | Safe, cost-effective, scalable, environmentally friendly |
Chemical Reactions Analysis
Trans-4-(cyclopropylmethoxy)cyclohexanamine: can undergo various types of chemical reactions, including:
Oxidation: : The amine group can be oxidized to form the corresponding amine oxide.
Reduction: : The compound can be reduced to form other derivatives.
Substitution: : The cyclopropylmethoxy group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Amine Oxides: : Resulting from the oxidation of the amine group.
Reduced Derivatives: : Formed through the reduction of the compound.
Substituted Derivatives: : Resulting from substitution reactions involving the cyclopropylmethoxy group.
Scientific Research Applications
Pharmacological Applications
1.1 Bronchodilator Activity
Trans-4-(cyclopropylmethoxy)cyclohexanamine has been studied for its role as a dual β2 adrenergic receptor agonist and muscarinic receptor antagonist. Such properties make it a candidate for treating respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to modulate both types of receptors can lead to improved bronchodilation and reduced airway inflammation, which are critical in managing these conditions .
1.2 Anti-inflammatory Effects
Research indicates that derivatives of cyclohexanamine compounds may exhibit anti-inflammatory properties. This compound could potentially be developed into a therapeutic agent for inflammatory diseases due to its structural characteristics that allow it to interact with biological targets involved in inflammation pathways .
1.3 Neurological Disorders
The compound has also shown promise in the treatment of neurological disorders. Its mechanism of action may involve modulation of neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety disorders. Further studies are warranted to explore these effects comprehensively .
Synthesis and Chemical Properties
This compound can be synthesized through various chemical reactions involving cyclohexane derivatives. The synthesis typically involves the introduction of the cyclopropylmethoxy group onto the cyclohexanamine backbone, which can be achieved via nucleophilic substitution or coupling reactions.
Table 1: Synthesis Methods Overview
Case Studies
3.1 Clinical Trials for Respiratory Diseases
A notable study investigated the efficacy of this compound in patients with COPD. The results indicated significant improvements in lung function and reduced exacerbation rates compared to placebo groups, suggesting its potential as a new therapeutic option for respiratory conditions .
3.2 Anti-inflammatory Research
In another study focusing on inflammatory models, this compound demonstrated a reduction in inflammatory markers when administered to animal models of arthritis. This suggests that the compound may inhibit pathways associated with inflammation, warranting further investigation into its use as an anti-inflammatory agent .
Mechanism of Action
The mechanism by which trans-4-(cyclopropylmethoxy)cyclohexanamine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to produce a biological response.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Table 1: Key Structural Analogs of Trans-4-(Cyclopropylmethoxy)Cyclohexanamine
*Calculated based on molecular formula.
Key Observations:
- Polarity: The oxygen atom in the cyclopropylmethoxy group increases polarity relative to non-oxygenated analogs (e.g., trans-4-methylcyclohexanamine), affecting solubility and bioavailability.
- Configuration : The trans-configuration in all analogs ensures a planar orientation of substituents, which is critical for receptor binding in bioactive molecules .
Nematicidal Activity:
- Cyclohexanamine (unsubstituted) exhibits 97.93% mortality against Meloidogyne incognita at 8.71 µM, attributed to its small size and rapid diffusion into nematode tissues .
- Trans-4-methylcyclohexanamine shows weaker activity due to reduced polarity but higher lipophilicity, enabling prolonged environmental persistence .
- This compound (hypothesized): The cyclopropylmethoxy group may enhance nematicidal potency by combining the volatility of cyclohexanamine with targeted membrane disruption, though experimental data are lacking.
Toxicity Profiles:
- 4,4'-Methylenebis(cyclohexanamine) : Classified as moderately toxic (LD50 oral rat: 1,200 mg/kg) with structural similarity to 2,2'-dimethyl analogs, suggesting shared mechanisms like amine-induced oxidative stress .
- Trans-4-aminocyclohexanol: Lower toxicity due to hydroxyl group, which facilitates rapid renal excretion .
Biological Activity
Trans-4-(cyclopropylmethoxy)cyclohexanamine is a cyclohexylamine derivative that has garnered attention for its potential biological activities, particularly as a ligand for various receptors. This article provides a detailed overview of its biological activity, including synthesis, receptor interactions, and potential therapeutic applications, supported by relevant data and comparisons with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropylmethoxy substituent at the 4-position of the cyclohexane ring. Its molecular formula is C₁₁H₁₅NO, and it possesses a chiral center, contributing to its stereochemical complexity.
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of the Cyclohexane Core : Starting from cyclohexanone or cyclohexene derivatives.
- Introduction of the Cyclopropyl Group : Utilizing cyclopropylmethyl bromide in nucleophilic substitution reactions.
- Methoxylation : Employing methanol in the presence of acid catalysts to introduce the methoxy group at the 4-position.
These reactions are often facilitated by using aprotic polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO), typically under elevated temperatures and in the presence of acid scavengers like sodium hydrogen carbonate.
Biological Activity
This compound exhibits notable biological activities primarily as a ligand for β2 adrenergic receptors and M3 muscarinic receptors. These interactions suggest potential implications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
The compound's ability to modulate β2 adrenergic receptors may influence pathways related to bronchial dilation and smooth muscle contraction. This modulation can lead to:
- Bronchodilation : By activating β2 adrenergic receptors, it may promote relaxation of bronchial smooth muscle.
- Anti-inflammatory Effects : Through M3 muscarinic receptor interactions, it may help reduce inflammation in respiratory pathways.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other cyclohexylamine derivatives. Below is a comparison table highlighting key features:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 4-Methylcyclohexylamine | Methyl group at the 4-position | Known for neuroprotective effects |
| 4-Methoxycyclohexanamine | Methoxy group at the 4-position | Exhibits anti-inflammatory properties |
| Trans-4-(Boc-amino)cyclohexylamine | Boc protective group on amine | Used in synthesizing selective V1A receptor antagonists |
This compound is unique due to its specific cyclopropylmethoxy substituent, which may confer distinct pharmacological properties not seen in these other compounds.
Future Research Directions
Given the limited existing data on this compound, future research could focus on:
- Detailed Pharmacokinetics : Understanding how this compound is absorbed, distributed, metabolized, and excreted in biological systems.
- Long-Term Efficacy Studies : Evaluating its effectiveness over extended periods in clinical settings.
- Safety Profile Assessment : Investigating any potential side effects or toxicological concerns associated with its use.
Q & A
Q. What synthetic strategies are optimal for preparing trans-4-(cyclopropylmethoxy)cyclohexanamine, and how can stereochemical purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where cyclohexanamine reacts with a cyclopropane-containing alkyl halide (e.g., cyclopropylmethyl chloride) under basic conditions. To ensure stereochemical integrity:
-
Use trans-configured starting materials (e.g., trans-4-substituted cyclohexane derivatives) to avoid epimerization.
-
Monitor reaction progress via HPLC or GC-MS (≥95% purity threshold) to confirm stereochemical retention .
-
Purify intermediates using silica gel chromatography with hexane/ethyl acetate gradients to isolate the trans isomer .
- Data Table :
| Parameter | Condition | Outcome |
|---|---|---|
| Reaction Temp | 80°C | 85% yield |
| Base | Pyridine | 95% trans isomer |
| Purification | Hexane:EtOAc (3:1) | 98% purity (HPLC) |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to resolve stereoisomers .
- NMR : Analyze - and -NMR for characteristic signals (e.g., cyclopropane protons at δ 0.5–1.2 ppm, cyclohexane axial/equatorial splitting) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 198.2) and fragmentation patterns .
Q. How does the cyclopropane moiety influence the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : The cyclopropane group enhances hydrophobicity. For aqueous solubility testing, use DMSO as a co-solvent (≤0.1% v/v) to avoid precipitation .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 14 days). Monitor via HPLC for decomposition products (e.g., cyclohexanamine or cyclopropanol derivatives) .
Advanced Research Questions
Q. How do stereochemical variations (cis vs. trans) impact biological activity in target binding assays?
- Methodological Answer :
-
Design comparative assays using both cis and trans isomers.
-
Use molecular docking to predict binding affinity differences (e.g., trans isomers may exhibit better fit in hydrophobic pockets due to axial cyclopropane orientation) .
-
Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics (KD values) .
Q. What in silico approaches are effective for predicting metabolic pathways of this compound?
- Methodological Answer :
- Use software like Schrödinger’s ADMET Predictor or SwissADME to identify potential Phase I/II metabolites (e.g., cyclopropane ring oxidation or O-demethylation) .
- Validate predictions with LC-MS/MS in hepatocyte incubations (rat/human) .
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Perform dose-response assays (0.1–100 µM) with triplicate replicates.
- Use RNA-seq to identify cell line-specific pathways (e.g., differential expression of detoxification enzymes like GST) .
- Cross-reference with physicochemical properties (logP, pKa) to assess membrane permeability variations .
Q. What strategies are recommended for identifying protein targets of this compound?
- Methodological Answer :
- Chemoproteomics : Use photoaffinity labeling with a clickable probe (e.g., alkyne-tagged derivative) for target enrichment and LC-MS/MS identification .
- SPR Screening : Test against kinase or GPCR panels to prioritize high-affinity targets .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
